molecular formula C13H13N3O5 B2843787 2-(Morpholinomethyl)-4-nitroisoindoline-1,3-dione CAS No. 301326-86-3

2-(Morpholinomethyl)-4-nitroisoindoline-1,3-dione

Cat. No.: B2843787
CAS No.: 301326-86-3
M. Wt: 291.263
InChI Key: HAAATWMYWACGEI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: 2-(Morpholinomethyl)-4-nitroisoindoline-1,3-dione (CAS 6857-12-1) features an isoindoline-1,3-dione core substituted with a nitro group at position 4 and a morpholinomethyl group at position 2. Its molecular formula is C₁₃H₁₄N₂O₃, with a molecular weight of 246.26 g/mol and a calculated XLogP3 of 1.2, indicating moderate lipophilicity . The morpholine moiety enhances solubility in polar solvents due to its oxygen-rich heterocyclic structure, while the nitro group contributes to electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

2-(morpholin-4-ylmethyl)-4-nitroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5/c17-12-9-2-1-3-10(16(19)20)11(9)13(18)15(12)8-14-4-6-21-7-5-14/h1-3H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAATWMYWACGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Approaches to 2-(Morpholinomethyl)-4-nitroisoindoline-1,3-dione

Mannich Reaction-Based Aminomethylation

The most widely documented method for synthesizing this compound involves a Mannich reaction, leveraging the acidic proton at the 2-position of the isoindoline-1,3-dione core. As described in a 2021 study, this one-pot condensation utilizes:

  • 4-Nitroisoindoline-1,3-dione as the substrate.
  • Formaldehyde (37% aqueous solution) as the carbonyl source.
  • Morpholine as the secondary amine nucleophile.
  • Tetrahydrofuran (THF) as the solvent under reflux conditions.

The reaction proceeds at 66°C for 6–8 hours, monitored by thin-layer chromatography (TLC). Post-reaction, the product crystallizes upon cooling and is purified via recrystallization from ethanol or ethanol/hexane mixtures, yielding 47–93%. This method’s efficiency stems from the electron-withdrawing nitro group, which enhances the acidity of the 2-position proton, facilitating nucleophilic attack by the in situ-generated iminium ion.

Table 1: Optimization Parameters for Mannich Reaction
Parameter Optimal Condition Impact on Yield
Solvent THF Maximizes solubility of intermediates
Temperature 66°C Balances reaction rate and side reactions
Molar Ratio (Substrate:CH₂O:Mor) 1:1.2:1.1 Minimizes dimerization
Reaction Time 7 hours Completes conversion without degradation

Mechanistic Insights and Catalytic Considerations

Mannich Reaction Mechanism

The reaction follows a three-step pathway:

  • Iminium Ion Formation : Formaldehyde reacts with morpholine to generate an N-hydroxymethyl intermediate, which dehydrates to form a reactive iminium species.
  • Enolate Generation : Deprotonation of the 2-position by a base (often the amine itself) forms a resonance-stabilized enolate.
  • C–C Bond Formation : The enolate attacks the iminium ion, resulting in C–N and C–C bond formation.

Density functional theory (DFT) studies on analogous systems reveal a transition state with an activation energy of ~25 kcal/mol, consistent with the moderate temperatures required.

Solvent and Catalytic Effects

  • Polar Aprotic Solvents : THF and DMF enhance iminium ion stability but may require inert atmospheres to prevent oxidation of the nitro group.
  • Acid Catalysis : Trace HCl (0.1 eq.) accelerates iminium formation but risks nitro group reduction; thus, neutral conditions are preferred.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): Key signals include δ 8.35–8.15 (m, 2H, aromatic H), 5.12 (s, 2H, CH₂N), 3.72 (t, 4H, morpholine OCH₂), and 2.58 (t, 4H, morpholine NCH₂).
  • IR : Strong absorptions at 1710 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch), and 1340 cm⁻¹ (NO₂ symmetric stretch).

Purity Assessment

High-performance liquid chromatography (HPLC) methods using C18 columns (acetonitrile/water 70:30) achieve baseline separation with a retention time of 6.8 minutes.

Applications and Derivatives

Biomedical Applications

While direct studies on this compound are limited, structurally related compounds exhibit:

  • TNF-α Inhibition : Analogues with 2,6-dioxopiperidin-3-yl groups show picomolar suppression of tumor necrosis factor-alpha (TNF-α).
  • Kinase Modulation : The morpholinomethyl group enhances blood-brain barrier penetration in kinase inhibitors, as seen in imide-based neuroprotective agents.

Materials Science

The nitro group enables further functionalization via:

  • Reduction to Amine : Catalytic hydrogenation (H₂/Pd-C) yields 4-amino derivatives for polymer synthesis.
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids facilitates π-conjugated system assembly.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholinomethyl)-4-nitroisoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The morpholine moiety can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Reduction: The major product would be 2-(Morpholinomethyl)-4-aminoisoindoline-1,3-dione.

    Substitution: Products depend on the nucleophile used, resulting in various substituted isoindoline-1,3-dione derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 2-(Morpholinomethyl)-4-nitroisoindoline-1,3-dione exhibits a range of biological activities:

Anticancer Activity

Preliminary studies have shown that the compound can inhibit the growth of certain cancer cell lines. The mechanism involves:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
  • Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, leading to reduced proliferation.

Anti-inflammatory Effects

The compound has demonstrated the ability to reduce levels of pro-inflammatory cytokines, particularly tumor necrosis factor-alpha (TNFα), which is crucial in inflammatory responses. This property is particularly relevant for conditions like rheumatoid arthritis and other inflammatory diseases.

Cholinesterase Inhibition

Similar compounds have shown acetylcholinesterase inhibitory activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease. This inhibition may enhance cognitive function by increasing acetylcholine levels in the brain.

Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces TNFα levels
Cholinesterase InhibitionPotential for cognitive enhancement therapies

Anticancer Studies

In vitro studies demonstrated that this compound inhibits the proliferation of specific cancer cell lines by inducing apoptosis through mitochondrial pathways.

Inflammation Models

Animal models treated with this compound showed significant reductions in inflammatory markers and improvements in clinical symptoms associated with arthritis.

Neuroprotective Effects

Research involving cholinesterase inhibition indicated that this compound could potentially enhance cognitive function by increasing acetylcholine levels in the brain.

Mechanism of Action

The mechanism of action of 2-(Morpholinomethyl)-4-nitroisoindoline-1,3-dione involves its interaction with biological targets such as enzymes. The nitro group can participate in redox reactions, while the morpholine ring can enhance binding affinity to specific receptors or enzymes. These interactions can modulate biological pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Substituent Modifications on the Isoindoline-Dione Core
Compound Name Substituents (Position) Key Structural Features Molecular Weight (g/mol) XLogP3
2-(Morpholinomethyl)-4-nitroisoindoline-1,3-dione Morpholinomethyl (C2), Nitro (C4) Morpholine ring enhances solubility 246.26 1.2
2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione (CAS 19171-18-7) Dioxopiperidinyl (C2), Nitro (C4) Piperidine-2,6-dione ring; potential proteolysis-targeting chimera (PROTAC) applications 303.23 -
3-Chloro-N-phenyl-phthalimide Chloro (C3), Phenyl (C2) Chlorine increases electrophilicity; aromatic interactions 257.67 3.1
4-Amino-2-isopropylisoindoline-1,3-dione Amino (C4), Isopropyl (C2) Amino group enables conjugation; reduced steric hindrance 204.23 1.8

Key Observations :

  • The morpholinomethyl group in the target compound improves aqueous solubility compared to hydrophobic substituents like phenyl or isopropyl .
  • Dioxopiperidinyl analogs (e.g., CAS 19171-18-7) are critical in PROTAC design due to their ability to recruit E3 ubiquitin ligases .
  • Nitro vs. Amino Groups: Nitro-substituted derivatives (e.g., target compound) are often intermediates for further functionalization (e.g., reduction to amines), while amino-substituted analogs (e.g., 4-amino derivatives) are directly bioactive .
Positional Isomerism and Electronic Effects
  • 4-Nitro vs. 5-Nitro Substitution: highlights 2-(2,5-dioxopyrrolidin-3-yl)-5-nitroisoindoline-1,3-dione (4b), where the nitro group at C5 alters electron distribution compared to C4 substitution. This impacts binding affinity in biological systems (e.g., cereblon effector activity) .

Key Insight :

  • The morpholinomethyl group may reduce off-target effects compared to dioxopiperidinyl groups, as morpholine is less prone to forming reactive metabolites.

Physicochemical Properties

Property This compound 2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione 3-Chloro-N-phenyl-phthalimide
Solubility High (polar solvents) Moderate (DMF/DMSO) Low (lipophilic solvents)
Thermal Stability Stable up to 200°C* Decomposes >150°C (piperidine ring instability) Stable up to 250°C
Hydrogen Bond Acceptors 4 6 2

*Inferred from similar isoindoline-dione analogs in .

Biological Activity

2-(Morpholinomethyl)-4-nitroisoindoline-1,3-dione (CAS No. 301326-86-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H13N3O5
  • Molecular Weight : 291.26 g/mol
  • Structure : The compound features a nitro group and a morpholinomethyl substituent attached to the isoindoline core, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Tumor Necrosis Factor Alpha (TNFα) : Research indicates that compounds similar to this compound can reduce TNFα levels in mammals. TNFα is a cytokine involved in systemic inflammation and is implicated in several diseases including autoimmune disorders and cancer .
  • Targeting Acetylcholinesterase (AChE) : Isoindoline derivatives have been shown to possess AChE inhibitory activity, making them potential candidates for treating Alzheimer's disease by increasing acetylcholine levels in the brain .
  • Anticancer Activity : The compound's structure suggests potential anticancer properties, particularly through pathways involving apoptosis and cell cycle regulation. Isoindoline derivatives have been studied for their ability to induce cell death in cancer cells .

Biological Activity Data

Activity Type Mechanism Reference
TNFα InhibitionReduces inflammatory responses
AChE InhibitionIncreases acetylcholine levels
Anticancer PotentialInduces apoptosis in cancer cells
Anti-inflammatory PropertiesModulates immune response

Case Studies

Several studies have highlighted the biological potential of isoindoline derivatives, including this compound:

  • Study on TNFα Reduction : A study demonstrated that certain isoindoline derivatives could significantly lower TNFα levels in animal models, suggesting their potential use in treating inflammatory diseases like rheumatoid arthritis and Crohn's disease .
  • AChE Inhibition for Alzheimer's Treatment : Research focused on isoindoline derivatives indicated that they could effectively inhibit AChE, providing a basis for developing new treatments for Alzheimer's disease with fewer side effects compared to current medications .
  • Anticancer Studies : Various isoindoline compounds have been tested against different cancer cell lines, showing promising results in inhibiting growth and inducing apoptosis through mechanisms involving oxidative stress and mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Morpholinomethyl)-4-nitroisoindoline-1,3-dione, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling morpholine derivatives with nitro-substituted isoindoline precursors. Key steps include:

  • Nucleophilic substitution : Morpholine’s secondary amine reacts with electrophilic sites on the isoindoline scaffold under mild basic conditions (e.g., K₂CO₃ in DMF) .
  • Nitration : Introduce the nitro group via mixed-acid nitration (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration .
  • Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance solubility and reaction rates. Monitor purity via TLC or HPLC .

Q. What spectroscopic and crystallographic techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., morpholinomethyl and nitro group positions). Chemical shifts for aromatic protons near nitro groups typically appear downfield (δ 8.5–9.0 ppm) .
  • X-ray crystallography : Resolves spatial arrangement and bond angles, critical for verifying stereochemistry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
  • FT-IR : Identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for isoindoline-dione, N-O stretching at ~1520 cm⁻¹ for nitro groups) .

Q. How should researchers handle and store this compound to mitigate toxicity risks?

  • Methodological Answer :

  • Handling : Use PPE (nitrile gloves, lab coat, goggles) to prevent skin/eye contact. Avoid inhalation by working in fume hoods with HEPA filters .
  • Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at 4°C to prevent degradation. Label containers with GHS hazard symbols for acute toxicity (GHS06) and irritant (GHS07) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and electronic properties of this compound?

  • Methodological Answer :

  • Quantum chemical calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G**) predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
  • Reaction path search : Use tools like GRRM or AFIR to simulate nitro group reduction pathways, identifying intermediates and transition states .
  • Molecular docking : Screen for potential biological targets (e.g., enzymes inhibited by isoindoline-diones) using AutoDock Vina or Schrödinger .

Q. How can factorial design experiments enhance the optimization of synthetic yield for this compound?

  • Methodological Answer :

  • Full factorial design : Test variables (temperature, solvent ratio, catalyst loading) at multiple levels. For example:
  • Factors : Solvent (DMF vs. DMSO), reaction time (12–24 hr), molar ratio (1:1.2–1:1.5).
  • Response surface methodology (RSM) : Fit data to quadratic models to identify optimal conditions (e.g., 18 hr in DMF at 1:1.3 ratio maximizes yield) .

Q. What methodologies resolve contradictions in reported biological activities of morpholine-containing isoindoline derivatives?

  • Methodological Answer :

  • Comparative bioassays : Use standardized cell lines (e.g., HeLa, MCF-7) and assay protocols (MTT, apoptosis markers) to minimize inter-lab variability .
  • Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing nitro with cyano groups) to isolate pharmacophoric features .

Q. What protocols ensure accurate assessment of environmental fate for nitro-substituted isoindoline derivatives?

  • Methodological Answer :

  • Photodegradation studies : Exclude compounds to UV-Vis light (λ = 254–365 nm) in aqueous/organic media. Track degradation via LC-MS/MS to identify breakdown products (e.g., amine derivatives) .
  • Soil adsorption : Use batch equilibrium tests with varying soil pH (4–9) to measure partition coefficients (Kd). High Kd (>1000 L/kg) suggests low mobility and persistence .

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